2-amino-7-hydroxy-4-(2,3,4,5-tetramethoxyphenyl)-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-7-HYDROXY-4-(2,3,4,5-TETRAMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-HYDROXY-4-(2,3,4,5-TETRAMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method might include the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
2-AMINO-7-HYDROXY-4-(2,3,4,5-TETRAMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Could be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Similar in structure and often studied for their biological activities.
Coumarins: Another class of compounds with a similar core structure and diverse biological activities.
Uniqueness
The uniqueness of 2-AMINO-7-HYDROXY-4-(2,3,4,5-TETRAMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE lies in its specific functional groups and their arrangement, which can impart unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H20N2O6 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-amino-7-hydroxy-4-(2,3,4,5-tetramethoxyphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H20N2O6/c1-24-15-8-12(17(25-2)19(27-4)18(15)26-3)16-11-6-5-10(23)7-14(11)28-20(22)13(16)9-21/h5-8,16,23H,22H2,1-4H3 |
InChI Key |
BZROCIVXYIFJLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC)OC)OC |
Origin of Product |
United States |
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